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3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Researchers pursuing mGluR2/4 PAM discovery often face scaffold limitations with 7(6H)-one analogs lacking the second carbonyl H-bond acceptor. This 4,7-dione fragment (MW 167.12, 98% purity) provides dual carbonyl vectors for allosteric pocket engagement with clean selectivity (no activity at mGluR1a/5/8, GABAA, NMDA). • mGluR2/4 fragment hit for FBDD campaigns • Key precursor for 4,7-dihalo cross-coupling intermediates • Unsubstituted 4-position enables late-stage diversification via lateral metalation. Available for immediate global shipping.

Molecular Formula C6H5N3O3
Molecular Weight 167.12 g/mol
Cat. No. B11915307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione
Molecular FormulaC6H5N3O3
Molecular Weight167.12 g/mol
Structural Identifiers
SMILESCC1=C2C(=NO1)C(=O)NNC2=O
InChIInChI=1S/C6H5N3O3/c1-2-3-4(9-12-2)6(11)8-7-5(3)10/h1H3,(H,7,10)(H,8,11)
InChIKeyULEBZJGPULNUSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione: Scaffold Identity and Procurement-Relevant Classification


3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione (CAS 17334-65-5) is a low-molecular-weight (167.12 g/mol) fused heterocycle belonging to the isoxazolo[3,4-d]pyridazinone class . It features a unique 4,7-dione oxidation state on the pyridazine ring, distinguishing it from the more extensively characterized 7(6H)-one analogs that dominate the medicinal chemistry literature [1]. The compound serves both as a pharmacophoric core for fragment-based discovery and as a versatile synthetic intermediate for downstream functionalization via lateral metalation or reductive cleavage [2].

Why 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione Cannot Be Swapped for a Generic Isoxazolopyridazinone


The isoxazolo[3,4-d]pyridazinone scaffold exhibits pronounced structure-activity relationship (SAR) divergence based on ring oxidation state, substitution pattern, and regioisomerism. The 4,7-dione motif in this compound introduces a second hydrogen-bond-accepting carbonyl absent in the more common 7(6H)-one series, altering both physicochemical properties (predicted pKa 8.77 vs. ~10–11 for mono-ketone analogs) and pharmacophoric geometry . The [3,4-d] ring fusion regiochemistry further differentiates it from [4,5-d] isomers, which display distinct biological target preferences—the [3,4-d] series is characterized by selective mGluR2/4 positive allosteric modulation with no functional cross-reactivity at mGluR1a, mGluR5, or mGluR8, whereas [4,5-d] analogs have been associated with NMDA receptor glycine-site binding [1]. Substitution at the 4-position (e.g., 4-aryl) fundamentally redirects biological activity toward aldose reductase or PDE inhibition, meaning the unsubstituted 4,7-dione core occupies a distinct chemical space not interchangeable with elaborated derivatives [2].

Quantitative Differentiation Evidence for 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione Versus Closest Analogs


Oxidation State Differentiation: 4,7-Dione vs. 7(6H)-One Carbonyl Count and Hydrogen-Bond Acceptor Capacity

3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione possesses two carbonyl groups (positions 4 and 7) on the pyridazine ring, yielding a higher hydrogen-bond acceptor (HBA) count and lower predicted pKa (8.77) compared with the corresponding 7(6H)-one mono-ketone analog 3-methylisoxazolo[3,4-d]pyridazin-7(6H)-one (CAS 526200-64-6), which has only one ring carbonyl . The dual-carbonyl system increases polar surface area and modifies the electrostatic potential map of the scaffold, directly impacting target recognition in allosteric binding pockets such as the mGluR 7TM domain [1]. The 4,7-dione also enables synthetic derivatization pathways (e.g., conversion to 4,7-dihalo derivatives) that are not accessible from the 7-one series [2].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Regioisomeric Selectivity: [3,4-d] vs. [4,5-d] Ring Fusion Directs Distinct Biological Target Engagement

The [3,4-d] ring fusion regioisomer (target compound) is characterized as a selective positive allosteric modulator (PAM) of metabotropic glutamate receptor subtypes 2 and 4, with no functional cross-reactivity at mGluR1a, mGluR5, or mGluR8 [1]. In contrast, the [4,5-d] regioisomer 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione (CAS 106609-04-5) has been described as a selective NMDA receptor glycine-site blocker . This divergence in primary target engagement—mGluR allosteric modulation versus ionotropic NMDA receptor antagonism—means the two regioisomers cannot be considered functionally interchangeable in neuroscience research applications.

Neuroscience GPCR Pharmacology Selectivity Profiling

COX Inhibition Benchmarking: Class-Level Activity of Isoxazolo[3,4-d]pyridazine Derivatives vs. Established Anti-Inflammatory Scaffolds

An isoxazolo[3,4-d]pyridazine derivative (compound 18a, a close structural analog within the [3,4-d] series) demonstrated COX-1/2 inhibitory activity with IC50 = 0.78 μM in vitro, representing a 1.4-fold potency advantage over the corresponding isoxazolopyrazole analog 17b (IC50 = 1.12 μM) [1]. This head-to-head comparison within the same study establishes that the isoxazolo[3,4-d]pyridazine scaffold—when elaborated with appropriate substituents—can achieve sub-micromolar COX inhibition potency. While the target 3-methyl-4,7-dione core itself lacks the 4-aryl and 6-substitution present in 18a, the class data confirms that the [3,4-d] pyridazine ring system is competent for COX engagement, and the dione oxidation state provides additional hydrogen-bonding vectors for inhibitor design [2].

Anti-Inflammatory Drug Discovery COX Inhibition Nitric Oxide Hybrids

Fragment-Like Molecular Weight Advantage: Ligand Efficiency Potential vs. 4-Aryl-Substituted Analogs

With a molecular weight of 167.12 Da, 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione falls within the optimal fragment range (MW < 250 Da) for fragment-based drug discovery (FBDD), whereas commonly studied 4-aryl-substituted analogs such as 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one (CAS 17334-68-8, MW ~240–280) and 4-(p-chlorophenyl) derivatives (MW > 280) exceed or approach the upper fragment limit . The lower MW of the target compound translates to higher ligand efficiency (LE) potential: at an equivalent IC50, the 4,7-dione core would yield a LE value approximately 1.3- to 1.5-fold higher than 4-aryl analogs. The unsubstituted 4-position also preserves a vector for late-stage diversification via lateral metalation and electrophilic quenching, a methodology validated on the [3,4-d] scaffold [1].

Fragment-Based Drug Discovery Ligand Efficiency Lead Optimization

mGluR Subtype Selectivity Profile: Absence of Off-Target Activity at GABAA, NMDA, and System Xc- Antiporter

Isoxazolo[3,4-d]pyridazinones, as a class, exhibit a clean selectivity profile with no significant binding at inhibitory GABAA receptors, excitatory NMDA receptors, or the System Xc- antiporter, as confirmed by NIMH PDSP screening [1]. This contrasts with many classical mGluR ligands that show cross-reactivity at ionotropic glutamate receptors. Within the [3,4-d] class, SAR is further differentiated: only N6-aryl analogs containing fluorine select for mGluR2 over mGluR4, while the core scaffold (without N6-aryl substitution, as in the target compound) provides a balanced starting point for subtype-selective optimization [2]. Two [3,4-d] compounds showed modest binding at the fenobam allosteric mGluR5 site, but this did not translate into a functional effect—a critical distinction for programs requiring functional selectivity over binding promiscuity [2].

CNS Drug Discovery mGluR Positive Allosteric Modulators Selectivity Screening

Procurement-Driven Application Scenarios for 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione


Fragment-Based Screening Library Construction for mGluR Allosteric Modulator Discovery

The compound's low MW (167.12 Da) and clean selectivity profile (no functional activity at mGluR1a, mGluR5, mGluR8, GABAA, or NMDA) make it an ideal fragment hit for mGluR2- or mGluR4-focused FBDD campaigns [1]. Its 4,7-dione oxidation state provides dual carbonyl hydrogen-bond acceptor vectors for allosteric pocket engagement, while the unsubstituted 4-position permits late-stage diversification via lateral metalation chemistry [2]. Researchers should prioritize this compound over 7(6H)-one analogs when seeking to explore structure-activity relationships dependent on the dione pharmacophore.

Synthetic Intermediate for 4,7-Dihalo and 4,5-Functionalized Pyridazinone Library Synthesis

The 4,7-dione serves as a key precursor for conversion to 4,7-dihalo derivatives—valuable building blocks for cross-coupling chemistry—and for reductive cleavage to 4,5-functionalized 3(2H)-pyridazinones [1]. This dual synthetic utility is not accessible from the 7-one scaffold, making the 4,7-dione the mandatory starting material for research groups synthesizing 4,7-disubstituted pyridazinone libraries or exploring chalcogenadiazolo-fused analogs for organic electronics applications [2].

Negative Control Compound for 4-Aryl-Substituted Isoxazolopyridazinone SAR Studies

Because the 4-position is unsubstituted in the target compound (in contrast to extensively studied 4-aryl derivatives), it serves as the appropriate negative control for studies aimed at isolating the pharmacophoric contribution of the 4-aryl group in aldose reductase inhibition, PDE inhibition, or COX inhibition assays [1]. The 4,7-dione core without 4-aryl substitution is expected to be substantially less active, providing a baseline for quantifying the potency enhancement conferred by 4-aryl elaboration [2].

Physicochemical Benchmarking Standard for Isoxazolopyridazinone Lead Optimization

With a predicted pKa of 8.77 ± 0.20 and density of 1.470 ± 0.06 g/cm³, the compound provides a well-defined physicochemical reference point for the [3,4-d] series [1]. Medicinal chemistry teams can use these values to calculate property shifts upon substitution (e.g., ΔpKa, ΔlogP) and to assess whether lead compounds are deviating from fragment-like physicochemical space during optimization, supporting compound quality metrics such as ligand efficiency and lipophilic ligand efficiency (LLE) tracking [2].

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